molecular formula C12H17NO2 B2795147 Ethyl 2-(ethylamino)-5-methylbenzoate CAS No. 1667730-52-0

Ethyl 2-(ethylamino)-5-methylbenzoate

Cat. No.: B2795147
CAS No.: 1667730-52-0
M. Wt: 207.273
InChI Key: LBEBKQLDFMWFFL-UHFFFAOYSA-N
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Description

Ethyl 2-(ethylamino)-5-methylbenzoate is a substituted benzoate ester featuring an ethylamino group at the 2-position and a methyl group at the 5-position of the aromatic ring. Its molecular formula is C₁₂H₁₇NO₂, with a molecular weight of 207.27 g/mol.

For instance, describes the preparation of ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate via condensation of amino-substituted intermediates with aldehydes, followed by acetic acid catalysis . Similarly, outlines halogenation and amine-ester coupling steps for synthesizing structurally related agrochemical precursors like imazamethabenz . These methods suggest that this compound could be synthesized through:

Condensation reactions between ethyl 5-methyl-2-aminobenzoate and ethylating agents.

Reductive amination using ethylamine and ketone intermediates.

Properties

IUPAC Name

ethyl 2-(ethylamino)-5-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-4-13-11-7-6-9(3)8-10(11)12(14)15-5-2/h6-8,13H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBEBKQLDFMWFFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(ethylamino)-5-methylbenzoate typically involves the esterification of 2-(ethylamino)-5-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl 2-(ethylamino)-5-methylbenzoate can undergo oxidation reactions, particularly at the ethylamino group, leading to the formation of corresponding amides or nitriles.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzene ring, where the ethylamino and methyl groups can influence the reactivity.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of amides or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: Ethyl 2-(ethylamino)-5-methylbenzoate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the preparation of more complex molecules.

Biology: In biological research, this compound can be used to study the effects of ester and amine functionalities on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine: The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or analgesic effects.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, including dyes, fragrances, and polymers.

Mechanism of Action

The mechanism of action of Ethyl 2-(ethylamino)-5-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the ester group may undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and elicit specific physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Ethyl 2-(ethylamino)-5-methylbenzoate with structurally or functionally analogous compounds, emphasizing synthesis, physicochemical properties, and applications.

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Key Substituents Molecular Formula Synthesis Method Key Properties/Applications References
This compound Ethylamino (C₂H₅NH), Methyl (CH₃) C₁₂H₁₇NO₂ Condensation, reductive amination (inferred) Potential agrochemical intermediate
Ethyl 2-amino-3-bromo-5-methylbenzoate Amino (NH₂), Bromo (Br), Methyl C₁₀H₁₂BrNO₂ Halogenation of ethyl 2-amino-5-methylbenzoate Crystalline solid; bromination enhances electrophilicity
Ethyl 2-(dichloromethyl)-5-methylbenzoate Dichloromethyl (CCl₂H), Methyl C₁₁H₁₂Cl₂O₂ Chlorination of ethyl 2-methylbenzoate Liquid intermediate for imazamethabenz synthesis
Ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate Benzo[e]diazepine ring, Methyl C₁₉H₂₁N₃O₃ Nitro reduction, FeCl₃-mediated cyclization CNS-active scaffolds (e.g., benzodiazepine analogs)
Ethyl 2-(ethylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate Thiazole ring, CF₃ C₁₀H₁₂F₃N₃O₂S Hantzsch thiazole synthesis Agrochemical candidate (herbicide/insecticide)

Physicochemical and Functional Comparisons

  • Solubility and Reactivity: this compound’s ethylamino group increases basicity and water solubility relative to non-amino-substituted analogs like ethyl 2-methoxybenzoate () . The trifluoromethyl group in ’s thiazole derivative enhances metabolic stability and lipophilicity, critical for agrochemical persistence .
  • Thiazole-based esters () are leveraged in herbicidal formulations due to their heterocyclic electron-deficient cores .

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